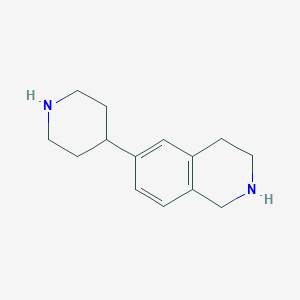![molecular formula C10H12Cl3N B13619456 1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with two chlorine atoms substituted at the 2 and 6 positions of the phenyl ring. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Substitution of Chlorine Atoms: The dichlorophenyl group is introduced via a substitution reaction, where chlorine atoms are substituted at the 2 and 6 positions of the phenyl ring.
Attachment of the Methanamine Moiety: The methanamine group is attached through a nucleophilic substitution reaction, where an amine reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or modulate gene expression.
Comparison with Similar Compounds
Similar Compounds
- **1-(2,4-Dichlorophenyl)cyclopropyl)methanamine
- **1-(3,4-Dichlorophenyl)cyclopropyl)methanamine
- **1-(2,6-Dichlorophenyl)cyclopropyl)carbonitrile
Uniqueness
1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12Cl3N |
|---|---|
Molecular Weight |
252.6 g/mol |
IUPAC Name |
[1-(2,6-dichlorophenyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10;/h1-3H,4-6,13H2;1H |
InChI Key |
BJRVAEDIYHWBML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=C(C=CC=C2Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
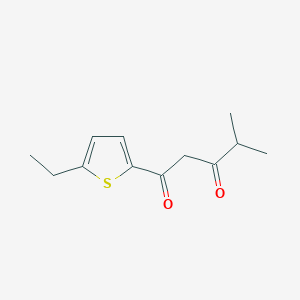
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)
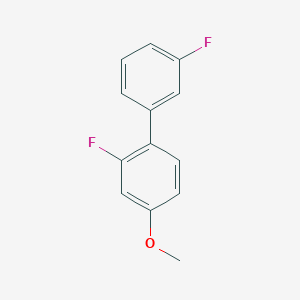

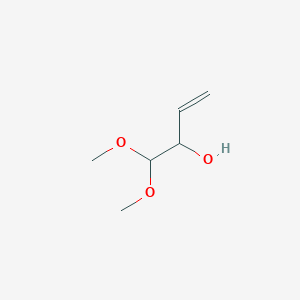
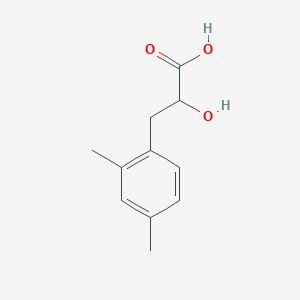

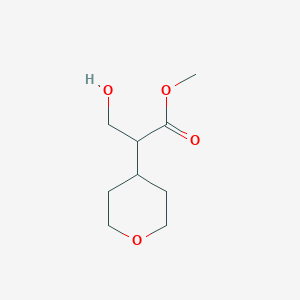

![Benzo[b]thiophene-3-thiol](/img/structure/B13619459.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)

